molecular formula C7H9ClN2O2 B159680 N-acetyl-4-chloro-2-cyanobutanamide CAS No. 133036-82-5

N-acetyl-4-chloro-2-cyanobutanamide

Cat. No.: B159680
CAS No.: 133036-82-5
M. Wt: 188.61 g/mol
InChI Key: CDDQUKBQWVVYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-4-chloro-2-cyanobutanamide is a synthetic organic compound characterized by a butanamide backbone modified with chloro, cyano, and acetyl functional groups. Structural features like the chloro substituent and cyano group suggest utility as intermediates in nucleophilic substitution or cyclization reactions.

Properties

CAS No.

133036-82-5

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

N-acetyl-4-chloro-2-cyanobutanamide

InChI

InChI=1S/C7H9ClN2O2/c1-5(11)10-7(12)6(4-9)2-3-8/h6H,2-3H2,1H3,(H,10,11,12)

InChI Key

CDDQUKBQWVVYQA-UHFFFAOYSA-N

SMILES

CC(=O)NC(=O)C(CCCl)C#N

Canonical SMILES

CC(=O)NC(=O)C(CCCl)C#N

Synonyms

Butanamide, N-acetyl-4-chloro-2-cyano-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: [6972-77-6]), a structurally distinct compound with a smaller molecular framework (C5H7N3O2) . Below is a comparative analysis based on the available

Structural and Functional Differences

Property N-acetyl-4-chloro-2-cyanobutanamide 2-Cyano-N-[(methylamino)carbonyl]acetamide
Molecular Formula Not provided in evidence C5H7N3O2
Key Substituents Chloro, cyano, acetyl groups Cyano, methylamino-carbonyl groups
Backbone Butanamide Acetamide

The absence of a chloro group and the presence of a methylamino-carbonyl moiety in 2-Cyano-N-[(methylamino)carbonyl]acetamide suggest divergent reactivity. For example, the latter may participate in urea-like hydrogen bonding, whereas the former’s chloro group could facilitate SN2 reactions.

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